3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile is a synthetic organic compound characterized by the molecular formula and a CAS number of 127389-40-6. This compound falls under the category of nitriles and is recognized for its diverse applications in chemistry, biology, and medicine. It has garnered interest due to its potential biological activities, including herbicidal properties and therapeutic applications in various fields .
The synthesis of 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile typically involves a multi-step reaction process. The primary method includes the reaction of 4-chloro-2-methylphenol with 2-bromobenzonitrile under basic conditions. The following parameters are critical in this synthesis:
This method effectively yields the desired compound by facilitating nucleophilic substitution and subsequent cyclization reactions.
The molecular structure of 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile can be described using its InChI string: InChI=1S/C16H12ClNO2/c1-11-9-13(17)5-6-16(11)20-14-4-2-3-12(10-14)15(19)7-8-18/h2-6,9-10H,7H2,1H3
.
The compound exhibits a melting point that can be influenced by its purity and crystalline form. Detailed studies such as X-ray crystallography can provide insights into the three-dimensional arrangement of atoms within the molecule .
3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile is involved in several significant chemical reactions:
These reactions are crucial for modifying the compound's structure to enhance its biological activity or for developing new derivatives with improved properties.
The mechanism of action for 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile is not fully elucidated but is believed to involve interaction with specific biological targets:
Further research is necessary to clarify these mechanisms and confirm its biological activities through experimental validation.
The physical and chemical properties of 3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications .
3-[2-(4-Chloro-2-methylphenoxy)phenyl]-3-oxopropanenitrile has several notable applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2